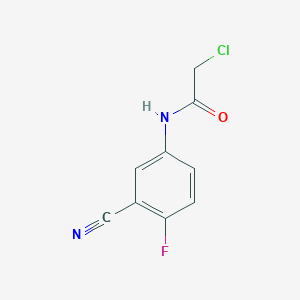![molecular formula C14H13FN2O2 B7555136 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid, also known as FMP2CA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP2CA is a pyridine-based compound that has a unique chemical structure, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these enzymes and receptors, this compound may be able to reduce inflammation, inhibit cancer cell growth, and prevent bacterial infections.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to inhibit the formation of new blood vessels, a process called angiogenesis, which is necessary for the growth and spread of cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in animal studies, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to study its safety and efficacy in human clinical trials, which may lead to the development of new drugs for the treatment of cancer, inflammatory diseases, and bacterial infections. Additionally, this compound may be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which may enhance its therapeutic potential. Overall, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid involves the reaction of 2-bromo-6-fluorobenzyl chloride with methylamine and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The resulting product is purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Applications De Recherche Scientifique
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. This compound has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
6-[(2-fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-10-5-2-3-6-11(10)15)13-8-4-7-12(16-13)14(18)19/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCNVWVBMLBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
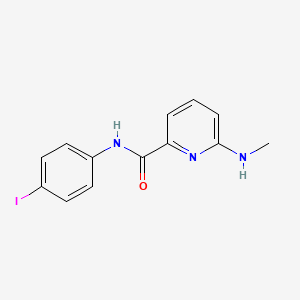
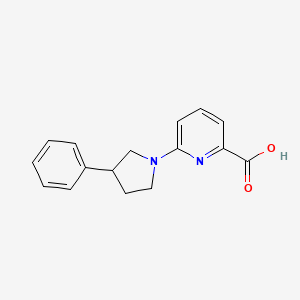
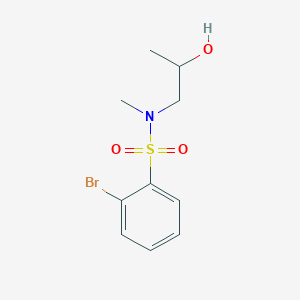
![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)
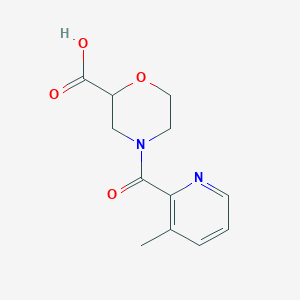
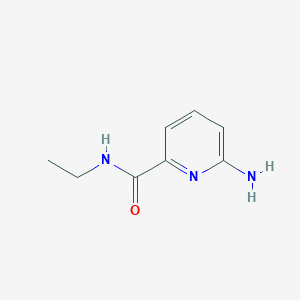
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)
